
4,5-Dichloro-2-nitrophenol
Overview
Description
Chemical Identity and Synthesis 4,5-Dichloro-2-nitrophenol (CAS RN: 39224-65-2, molecular formula: C₆H₃Cl₂NO₃) is a chlorinated nitrophenol derivative characterized by two chlorine substituents at positions 4 and 5 and a nitro group at position 2 on the phenolic ring. It is synthesized via ultrasound-assisted nitration of 3,4-dichlorophenol using a dichloromethane/water mixture with tetra-n-butylammonium hydrogen sulfate and nitric acid, followed by purification via flash chromatography . Reduction of this compound with tin(II) chloride in ethanol yields 2-amino-4,5-dichlorophenol, a precursor for triclocarban (TCC) metabolites like 6-OH TCC .
Structural and Physicochemical Properties Crystallographic studies of derivatives (e.g., carbazole-containing structures) reveal that 4,5-dichloro-2-nitrophenyl groups adopt planar configurations with monoclinic crystal systems (space group C2/c, unit cell dimensions: a = 18.6364 Å, b = 12.1665 Å, c = 21.1272 Å) . The compound’s nitro and chlorine substituents enhance its electron-withdrawing character, increasing acidity compared to non-halogenated nitrophenols.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-nitrophenol can be synthesized through the nitration of 4,5-dichlorophenol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperature conditions to ensure the selective nitration of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactions. The process includes the careful handling of reagents and the use of advanced equipment to maintain reaction conditions. The product is then purified through crystallization and filtration techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 4,5-dichloro-2-aminophenol.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Organic Synthesis
DCNP serves as an intermediate in the synthesis of various organic compounds, including:
- Dyes : Utilized in the production of azo dyes due to its reactive nitro group.
- Pesticides : Employed in creating herbicides and insecticides that target specific pests.
- Pharmaceuticals : Investigated for potential use in developing new antimicrobial and anticancer agents .
Environmental Chemistry
DCNP has been studied for its role in environmental remediation processes:
- Degradation Kinetics : Research indicates that DCNP can be degraded by various microorganisms. For example, studies have shown that bacteria such as Cupriavidus sp. can metabolize chlorinated phenols through specific biochemical pathways .
- Water Treatment : DCNP has been involved in studies assessing its removal from aqueous solutions using advanced oxidation processes like UV/HOCl treatment .
Treatment Method | Efficiency (%) | Time (min) |
---|---|---|
Chlorination | 32.0 | 5 |
UV/HOCl | 61.4 | 5 |
Biological Studies
As a model compound, DCNP is used to study the effects of chlorinated phenols on biological systems:
- Toxicity Assessments : Research has indicated that DCNP exhibits skin and eye irritation properties, necessitating careful handling in laboratory settings .
- Microbial Interaction : Studies have shown that exposure to DCNP can upregulate genes involved in degradation pathways in certain bacteria, indicating its potential as a pollutant model.
Case Study 1: Biodegradation of DCNP
In a laboratory setting, researchers examined the biodegradation pathways of DCNP using Cupriavidus sp. CNP-8. The study focused on identifying metabolic pathways responsible for the breakdown of DCNP into less harmful compounds. Results indicated significant upregulation of specific genes involved in the degradation process when exposed to DCNP.
Case Study 2: Photodegradation Efficiency
A comparative study evaluated the photodegradation efficiency of DCNP under UV irradiation combined with hypochlorous acid (HOCl). The results demonstrated enhanced removal rates due to the formation of reactive species that facilitate the breakdown of DCNP into simpler compounds.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Chlorinated nitrophenols exhibit distinct properties based on substituent positions and types. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Properties of 4,5-Dichloro-2-nitrophenol and Analogues
Key Comparisons:
Acidity and Reactivity: The nitro group in this compound enhances acidity (pKa ~4–5) compared to non-nitrated analogs like 2,6-dichlorophenol (pKa ~7.4). This is due to strong electron withdrawal from both nitro and chlorine groups . Reduction of the nitro group in this compound proceeds with 78% yield using iron/acetic acid, whereas similar reductions in 2,4-dichloro-6-nitrophenol require harsher conditions .
Solubility and Stability: Chlorine substituents reduce aqueous solubility. For example, this compound is less soluble in water than 4-nitrophenol sodium salt (solubility >300 g/L in water) . Crystallographic stability in this compound derivatives is attributed to intermolecular hydrogen bonding and π-π stacking, unlike methylated analogs (e.g., 3-methyl-4-nitrophenol), which exhibit lower melting points .
Applications: this compound is specialized in synthesizing bioactive metabolites (e.g., 6-OH TCC) , whereas 2,4-dichloro-6-nitrophenol is used in pesticide synthesis .
Research Findings and Industrial Relevance
- Synthetic Efficiency: The ultrasound-assisted nitration method for this compound achieves higher yields (72% isolated) compared to traditional nitration routes for analogs like 2,4-dichloro-6-nitrophenol (~60%) .
- Environmental Impact: Chlorinated nitrophenols, including this compound, are persistent pollutants due to low biodegradability, necessitating advanced degradation methods (e.g., electrochemical oxidation) .
Biological Activity
4,5-Dichloro-2-nitrophenol (DCNP) is a chlorinated nitrophenolic compound that has garnered attention due to its potential biological activities and environmental implications. This article provides a comprehensive overview of the biological activity of DCNP, focusing on its toxicological effects, degradation pathways, and interactions with biological systems.
This compound is characterized by its two chlorine atoms and one nitro group attached to a phenolic ring. Its molecular formula is C_6H_3Cl_2N_0_3, and it exhibits properties typical of chlorinated aromatic compounds, including persistence in the environment and potential bioaccumulation.
Immunotoxicity
Research has indicated that DCNP can exert immunotoxic effects. A study demonstrated that exposure to DCNP alters cytokine production and the phagocytic ability of macrophages, as well as the lytic function of CD8+ T cells. Specifically, exposure resulted in a concentration-dependent decrease in interleukin-2 (IL-2) production, mediated by disruptions in calcium homeostasis and nuclear factor of activated T cells (NFAT) translocation .
Cytotoxicity
DCNP has shown cytotoxic effects on various cell lines. For instance, it has been reported to induce apoptosis in human liver cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) contributes significantly to its cytotoxic profile .
Microbial Degradation
Microbial metabolism plays a crucial role in the degradation of DCNP in contaminated environments. Certain bacterial strains have been identified that can metabolize nitrophenolic compounds, including DCNP. For example, Rhodococcus species have been shown to degrade nitrophenols effectively under aerobic conditions, suggesting potential applications for bioremediation .
Photodegradation
DCNP can also undergo photodegradation when exposed to ultraviolet (UV) light. Studies indicate that UV irradiation can facilitate the transformation of DCNP into less harmful byproducts through mechanisms involving hydroxyl radicals generated during the process .
Case Study 1: Immunotoxic Effects on Jurkat T Cells
In an experimental setup, human Jurkat T cells were exposed to varying concentrations of DCNP. The results indicated significant alterations in IL-2 secretion and NFAT activity, highlighting the immunomodulatory potential of DCNP .
Case Study 2: Bioremediation Potential
A laboratory study involving soil microcosms demonstrated that specific strains of Rhodococcus could degrade mixtures of nitrophenols simultaneously, including DCNP. The findings suggest that these bacteria could be utilized for in situ bioremediation efforts in contaminated sites .
Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Immunotoxicity | Decreased IL-2 production in T cells | Altered NFAT activity and calcium influx |
Cytotoxicity | Induction of apoptosis in liver cells | Oxidative stress via ROS generation |
Microbial Degradation | Effective degradation by Rhodococcus species | Aerobic metabolic pathways |
Photodegradation | Transformation into less harmful byproducts | UV-induced hydroxyl radical generation |
Q & A
Basic Research Questions
Q. How can researchers synthesize 4,5-Dichloro-2-nitrophenol with high purity?
To synthesize this compound, begin by consulting synthetic protocols via SciFinder or Reaxys, focusing on nitration and halogenation steps. Key parameters include controlled reaction temperatures (e.g., avoiding exothermic decomposition) and stoichiometric ratios of chlorinating agents. Post-synthesis, purify using column chromatography with silica gel and validate purity via HPLC (>99% purity, using standards from environmental analysis kits as in ). Monitor reaction intermediates with TLC and confirm final structure via NMR and FTIR .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Essential techniques include:
- FTIR : Identify nitro (1520–1350 cm⁻¹) and phenolic O–H (3200–3600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and chlorine-substituted carbons.
- X-ray crystallography : Resolve crystal packing and substituent positions (monoclinic systems, e.g., space group C2/c as in ). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What safety protocols are essential when handling this compound?
Follow OSHA guidelines for nitrophenol derivatives:
- Use PPE (nitrile gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation (toxicokinetic risks noted in ).
- Store in airtight containers at 2–8°C, segregated from reducing agents.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting crystallographic data for halogenated nitrophenols be resolved?
Address discrepancies (e.g., bond angles, space groups) by:
- Re-measuring diffraction data with synchrotron sources to improve resolution.
- Applying density functional theory (DFT) to compare experimental vs. computational lattice parameters.
- Cross-referencing with databases like the Cambridge Structural Database (CSD) for analogous compounds (e.g., 3,5-dichlorophenol in ) .
Q. What advanced analytical methods detect trace this compound in environmental matrices?
Optimize detection using:
- GC-MS : Derivatize with BSTFA to enhance volatility; use a DB-5MS column (30 m × 0.25 mm).
- HPLC-UV : Employ a C18 column with a methanol/water gradient (λ = 280 nm).
- LC-MS/MS : Use MRM transitions (e.g., m/z 218 → 182 for quantification). Validate against certified reference materials (e.g., Environmental Analysis Standards in ) .
Q. How do substituent positions influence the reactivity of dichloronitrophenol isomers?
Investigate via:
- Electrophilic aromatic substitution (EAS) studies : Compare reaction rates of 4,5-dichloro vs. 2,4-dichloro isomers with HNO₃/H₂SO₄.
- Computational modeling : Calculate Fukui indices to predict regioselectivity (e.g., Gaussian software for electron density maps).
- Kinetic isotope effects : Use deuterated analogs (e.g., 4-nitrophenol-d₄ in ) to probe mechanism .
Q. What computational approaches predict the environmental fate of this compound?
Apply:
- QSAR models : Correlate logP (2.8 predicted) with bioaccumulation potential.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1 metabolism pathways in ).
- COSMOtherm : Estimate soil sorption coefficients (Koc) using conductor-like screening models .
Q. Methodological Notes
- Contradictory Data : Resolve discrepancies in toxicokinetic studies ( vs. 14) by conducting interspecies comparisons (rodent vs. human liver microsomes) and measuring placental transfer rates via LC-MS/MS.
- Advanced Purification : For trace impurities, use preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (acetonitrile/0.1% formic acid) .
Properties
IUPAC Name |
4,5-dichloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFFUJIHZMPDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192485 | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39224-65-2 | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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